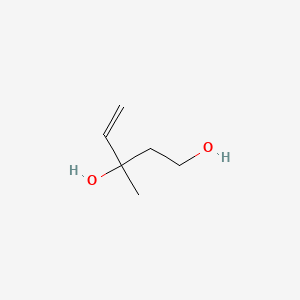
3-Methylpent-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpent-4-ene-1,3-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylpent-4-ene-1,3-diol can be synthesized through several methods. One common approach involves the reaction of isobutene with formaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature and pressure to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
3-Methylpent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methylpent-4-ene-1,3-diol exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxyl groups and a double bond allows it to participate in hydrogen bonding and other interactions, affecting its reactivity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylpent-2-ene-1,5-diol
- 4-Methylpent-3-en-2-one
- 3-Chlorobut-2-ene
Uniqueness
3-Methylpent-4-ene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and a double bond, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic applications and research studies .
Propiedades
Número CAS |
20941-07-5 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
3-methylpent-4-ene-1,3-diol |
InChI |
InChI=1S/C6H12O2/c1-3-6(2,8)4-5-7/h3,7-8H,1,4-5H2,2H3 |
Clave InChI |
MFDAOGRWLFAQNK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


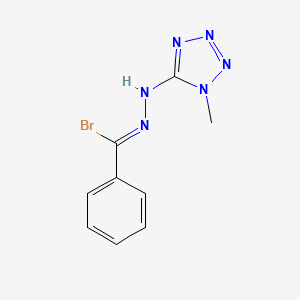
![2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14142584.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
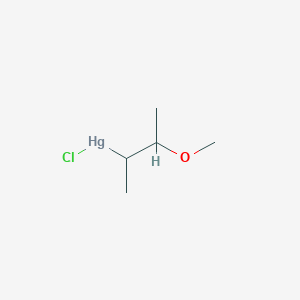
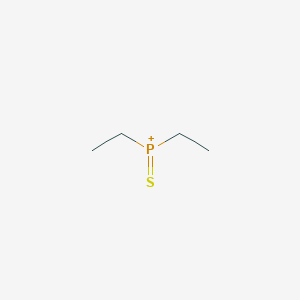
![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)
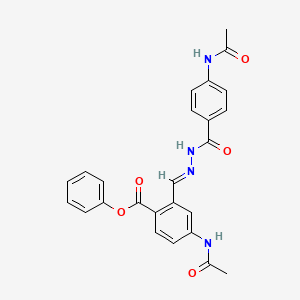
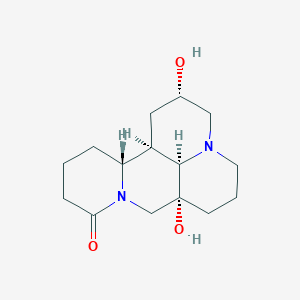
![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
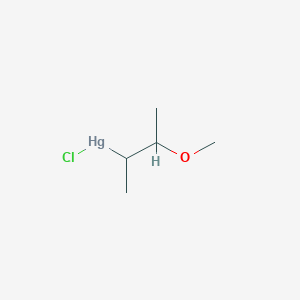
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
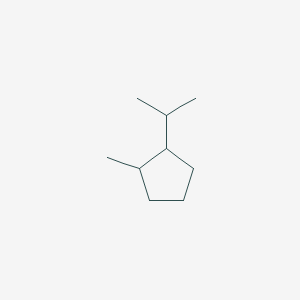
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
